1-Benzyl-3-(trifluoromethyl)azetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(trifluoromethyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-7-15(10(9)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJGYWMRPFUAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584276 | |
| Record name | 1-Benzyl-3-(trifluoromethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-91-3 | |
| Record name | 1-Benzyl-3-(trifluoromethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control in Trifluoromethyl Azetidinone Synthesis
Diastereoselective Synthetic Routes and Control Mechanisms
Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. For trifluoromethyl-substituted azetidinones, several methods have been developed that achieve high levels of diastereocontrol.
One prominent method is the [2+2] cycloaddition, or Staudinger synthesis, between a ketene (B1206846) and an imine. The stereochemical outcome of this reaction is highly dependent on the substituents of both reactants. For instance, the cycloaddition of a ketene generated from (benzyloxy)acetyl chloride with (fluoroalkyl)imines has been shown to stereoselectively produce cis-(fluoroalkyl)azetidinones in moderate yields. acs.org The cis configuration is often favored in these reactions, and the specific mechanism involves the formation of a zwitterionic intermediate whose cyclization is directed by steric and electronic factors.
Another powerful approach is the multi-component reaction. A three-component reaction involving N-hydroxyaniline, 2,2,2-trifluoro-1-phenyl-1-diazoethane, and methyl-2-diazo-3-oxo-5-phenylpent-4-enoate, catalyzed by a rhodium(II) complex, yields a highly substituted trifluoromethyl-azetidinone. acs.org This reaction proceeds with excellent diastereoselectivity, affording the methyl-(2R,3S)-4-oxo-1,2-diphenyl-3-((E)-styryl)-2-(trifluoromethyl)azetidine-3-carboxylate. acs.org The high level of control is attributed to a sequence involving rhodium-catalyzed imine formation followed by a Wolff rearrangement and subsequent cyclization where the bulky substituents dictate the facial selectivity. acs.org
Ring expansion reactions also serve as a route to trifluoromethylated azetidines and their derivatives. Starting from chiral trifluoroaldimines, alkylation followed by acetylation can produce allylamine (B125299) intermediates with high diastereoselectivity (>98%). researchgate.net These can be converted to epoxides and then heated to induce a ring expansion, yielding an azetidinol (B8437883) as a single diastereomer. researchgate.net Although this example leads to an azetidinol, the principles of stereocontrol established are relevant to the synthesis of related azetidinone structures.
The synthesis of related 2-(trifluoromethyl)azetidines through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes also demonstrates diastereocontrol. Palladium-catalyzed hydrogenolysis of these bicyclic precursors provides a convenient route to cis-2,3-disubstituted azetidines. nih.gov This selectivity arises from the hydrogenation occurring on the less sterically hindered face of the molecule. nih.gov
Enantioselective Methodologies and the Application of Chiral Auxiliaries
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, typically requires the use of chiral catalysts, reagents, or auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org
Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries. wikipedia.org They can be attached to an acyl group to form N-acyl oxazolidinones, which can then undergo highly diastereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.orgnih.gov For example, a ruthenium-catalyzed radical trifluoromethylation of N-acyl oxazolidinones allows for the asymmetric introduction of a CF3 group. nih.gov The oxazolidinone auxiliary shields one face of the enolate, forcing the incoming electrophile (or radical) to attack from the opposite, less hindered face, thus establishing the desired stereocenter. nih.gov After the reaction, the auxiliary can be removed hydrolytically or reductively to reveal the chiral carboxylic acid or alcohol, respectively, often with quantitative recovery of the auxiliary. nih.gov
Another effective class of auxiliaries is based on chiral sulfinamides, such as (R)-tert-butanesulfinamide. nih.gov This auxiliary can be condensed with aldehydes to form N-sulfinyl imines. In the synthesis of chiral azetidin-3-ones, chiral N-propargylsulfonamides, derived from the corresponding sulfinamides, undergo a gold-catalyzed oxidative cyclization. nih.gov The stereochemistry of the final azetidinone is controlled by the chiral sulfinamide group during the initial synthetic steps. nih.gov
For trifluoromethylated systems specifically, chiral imines derived from (R)-phenylglycinol methyl ether have been used to control the stereochemistry of aziridination reactions. researchgate.net The subsequent ring expansion of these chiral aziridines to azetidines proceeds with the retention of stereochemistry, demonstrating the transfer of chirality from the auxiliary to the final product. researchgate.net A cycloaddition involving a chiral imine bearing a trifluoromethyl group with a ketene has been attempted, but it resulted in poor diastereoisomeric excess (10-20%), indicating that the interplay between the chiral auxiliary and the trifluoromethyl group can be complex and challenging to predict. acs.org
The following table summarizes key chiral auxiliaries and their applications in stereoselective synthesis relevant to azetidinone frameworks.
| Chiral Auxiliary | Type of Reaction | Stereochemical Control | Reference |
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | The auxiliary blocks one face of the enolate, directing attack to the opposite side. | wikipedia.orgnih.gov |
| tert-Butanesulfinamide | Synthesis of Chiral Amines, Azetidin-3-ones | Used to form chiral imines that direct subsequent cyclization reactions. | nih.gov |
| (R)-Phenylglycinol methyl ether | Aziridination and Ring Expansion | Forms a chiral imine that controls the diastereoselectivity of addition and subsequent rearrangement. | researchgate.net |
| 8-Phenylmenthol | Asymmetric Synthesis | One of the earliest chiral auxiliaries introduced for stereocontrol. | wikipedia.org |
Configurational Stability and Epimerization Processes
The configurational stability of stereocenters in a molecule is crucial, especially for pharmaceutical applications. Epimerization, the change in configuration at one of several stereogenic centers, can lead to a loss of biological activity or the formation of an undesired, potentially toxic, isomer.
For azetidin-2-ones, the stereocenter at C3, which is adjacent to the carbonyl group, is potentially susceptible to epimerization via enolization, particularly under basic or acidic conditions. The enol or enolate intermediate is planar at the C3 position, and subsequent reprotonation can occur from either face, leading to a mixture of diastereomers.
However, the presence of a trifluoromethyl group at the C3 position is thought to enhance the configurational stability of the adjacent stereocenter. Research on a β-trifluoromethyl analogue of thalidomide (B1683933) noted that it possesses enhanced configurational stability compared to the parent drug. nih.gov The strong electron-withdrawing nature of the CF3 group decreases the acidity of the C3 proton, making enolization less favorable. Furthermore, the steric bulk of the CF3 group can create a higher energy barrier for the formation of the planar enolate intermediate.
In some synthetic contexts, however, intermediates can be configurationally labile. For example, during the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine, the intermediate benzylic radical was found to be configurationally labile. nih.gov This lability resulted in a nearly 1:1 mixture of cis and trans diastereomers because the hydrogen atom could be transferred from either face of the radical. nih.gov While this example does not involve an azetidinone, it highlights that intermediates in synthetic sequences can be prone to losing stereochemical information. There is limited specific research available on the epimerization processes of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one itself.
Impact of the Trifluoromethyl Group on Stereochemical Outcome
The trifluoromethyl group exerts a profound influence on the stereochemical outcome of chemical reactions due to its unique combination of steric and electronic properties. nih.gov It is highly electronegative and sterically demanding, which can dramatically alter the energy landscape of reaction transition states. nih.govmdpi.com
In the synthesis of substituted azetidines, the CF3 group has been shown to have a "remarkable influence" on the stereochemical outcome. nih.gov For example, in palladium-catalyzed hydrogenolysis reactions, a substrate with a trifluoromethyl group at C2 led to a specific cis diastereomer, whereas a similar substrate lacking the CF3 group resulted in a nearly random 52:48 mixture of cis and trans products. nih.gov This control is attributed to the steric and electronic interactions of the CF3 group in the transition state, which favors one specific geometry for the catalytic reaction.
The following table details the observed effects of the trifluoromethyl group on reaction outcomes.
| Reaction Type | Influence of CF3 Group | Stereochemical Result | Reference |
| Palladium-catalyzed Hydrogenolysis | Steric and electronic interactions in the transition state. | Leads to high diastereoselectivity (cis product). | nih.gov |
| Allylation with Allylboronates | Reverses regioselectivity from γ- to α-addition. | Formation of an otherwise disfavored regio- and stereoisomer. | nih.govspringernature.com |
| Radical Reduction | Steric hindrance in the transition state. | Low diastereomeric ratio due to competing steric interactions. | nih.gov |
| Configurational Stability | Inductive electron-withdrawal and steric bulk. | Enhances stability of adjacent stereocenters against epimerization. | nih.gov |
Chemical Reactivity and Transformation Chemistry of Trifluoromethyl Azetidinones
Ring-Opening Reactions of the Azetidinone Core
The significant ring strain inherent in the four-membered azetidinone structure is the primary driver for its reactivity. Cleavage of the amide bond is a common pathway, relieving this strain. The presence of a trifluoromethyl group can further activate the ring toward certain transformations.
The amide bond within the β-lactam ring is susceptible to nucleophilic attack, a process central to the mechanism of action of β-lactam antibiotics which involves the acylation of serine proteases. frontiersin.org This reactivity is driven by the relief of angle strain in the four-membered ring upon cleavage. frontiersin.org In the case of trifluoromethyl-substituted azetidinones, the electrophilicity of the lactam carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent CF3 group.
The aminolysis and hydrolysis of β-lactam antibiotics can be catalyzed by metal ions. nih.gov Studies on various β-lactams have shown that metal ions like Zn²⁺ can form a complex with the antibiotic, facilitating attack by a nucleophile, such as an amine or hydroxide (B78521) ion. nih.gov This process can occur via a ternary complex where the metal ion activates the β-lactam and positions the nucleophile for reaction. nih.gov While specific studies detailing the reaction of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one with a wide range of heteroatom nucleophiles are not prevalent in the searched literature, the fundamental principles of β-lactam chemistry suggest it would undergo ring-opening to produce β-amino acid derivatives. For example, reaction with an alcohol (alcoholysis) would yield a β-amino ester, while reaction with an amine (aminolysis) would produce a β-amino amide.
| Reaction Type | Nucleophile | General Product | Mechanistic Insight |
| Alcoholysis | R-OH (Alcohol) | β-Amino ester | Nucleophilic acyl substitution at the lactam carbonyl. |
| Aminolysis | R-NH₂ (Amine) | β-Amino amide | Nucleophilic acyl substitution at the lactam carbonyl, potentially catalyzed by metal ions. nih.gov |
| Thiolysis | R-SH (Thiophenol) | β-Amino thioester | Nucleophilic acyl substitution at the lactam carbonyl. |
| Azidolysis | N₃⁻ (Azide) | β-Amino acyl azide | Nucleophilic acyl substitution at the lactam carbonyl. |
Table 1: Predicted Nucleophilic Ring-Opening Reactions.
The concept of using ring strain to drive chemical reactions is a powerful tool in organic synthesis. rsc.org In this context, the energy stored in the strained four-membered ring of an azetidinone can facilitate subsequent functionalization and rearrangement steps. beilstein-journals.org While the literature is rich with examples of strain-release reactions of other highly strained systems like 1-azabicyclo[1.1.0]butanes (ABBs) to form functionalized azetidines, nih.govbris.ac.uknih.govresearchgate.net specific examples of strain-release driven transformations of a pre-formed this compound core, such as ring expansion or skeletal rearrangement, were not identified in the performed searches. Such transformations would theoretically involve the cleavage of a C-C or C-N bond within the core, followed by the formation of a new, more stable ring system or acyclic product.
The β-lactam ring can be activated by strong acids, leading to ring fission. Protolytic activation by a superacid, such as trifluoromethanesulfonic acid (TfOH), can transform the lactam into a highly reactive acylium ion equivalent. This intermediate can then be trapped by a suitable nucleophile. organic-chemistry.org
A notable example of this process is the Friedel-Crafts acylation of aromatic compounds with azetidin-2-ones. In this reaction, TfOH protonates the lactam, facilitating a unimolecular ring-opening to generate an N-acyliminium ion or related reactive species. This species is then attacked by an electron-rich aromatic ring, resulting in the formation of β-amino aromatic ketones in good to excellent yields. This method is effective for a range of N-protected and unprotected β-lactams and various aromatic substrates. organic-chemistry.org Although traditional Lewis acids are reported to be ineffective, the superacidic conditions provided by TfOH are sufficient to drive the reaction. organic-chemistry.org
| Aromatic Substrate | Reagent | Product Type | Yield | Reference |
| Various Aromatics | β-Lactam, TfOH | β-Amino aromatic ketone | 65-98% | organic-chemistry.org |
| Pyrrole | β-Lactam, TfOH | β-Amino pyrrolyl ketone | Good | organic-chemistry.org |
| Ferrocene | β-Lactam, TfOH | β-Amino ferrocenyl ketone | Good | organic-chemistry.org |
Table 2: Acid-Mediated Friedel-Crafts Acylation with β-Lactams.
Radical reactions offer alternative pathways for the transformation of cyclic molecules. Radical-initiated ring-opening reactions typically involve the formation of a radical species adjacent to the ring, which then undergoes fragmentation to relieve strain. While radical-mediated ring-opening has been reported for other strained rings like cyclopropenes, nih.gov the search did not yield specific examples of radical-initiated ring-opening pathways for the this compound core. The theoretical process would involve the generation of a radical that promotes the cleavage of one of the ring's bonds, leading to a linear, functionalized product.
Functional Group Interconversions and Derivatization
Beyond ring-opening, the functional groups on the azetidinone core can be chemically transformed. A key reaction is the reduction of the lactam carbonyl group.
The reduction of the lactam carbonyl group in an azetidin-2-one (B1220530) is a direct and convenient method for the synthesis of the corresponding saturated azetidine (B1206935) ring system. nih.govresearchgate.net This transformation converts the cyclic amide (lactam) into a cyclic amine (azetidine). Powerful hydride-donating reagents are typically required for this conversion.
Lithium aluminum hydride (LiAlH₄) is a strong and highly effective reducing agent for this purpose. masterorganicchemistry.com It readily reduces amides, esters, carboxylic acids, and lactams to the corresponding amines or alcohols. masterorganicchemistry.comharvard.edu Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also capable of reducing amides and carboxylic acids and can be used to convert azetidinones to azetidines. harvard.edu The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. The reduction of a (trifluoromethyl)azetidinone provides a direct route to a 2-(trifluoromethyl)azetidine, a valuable scaffold in medicinal chemistry. nih.gov
| Reagent | Abbreviation | Functional Group Transformation | Selectivity Notes | Reference |
| Lithium Aluminum Hydride | LiAlH₄ | Amide/Lactam → Amine/Azetidine | Powerful, non-selective; reduces most carbonyls and epoxides. | masterorganicchemistry.comharvard.edu |
| Borane-THF complex | BH₃·THF | Amide/Lactam → Amine/Azetidine | Reduces carboxylic acids, aldehydes, and ketones. Less reactive towards esters than LiAlH₄. | harvard.edu |
Table 3: Common Reagents for the Reduction of Lactams to Azetidines.
Elaboration and Diversification of N-Substituents
The N-benzyl group on the azetidinone ring serves as a stable protecting group but also as a point of functionalization. Its removal, or debenzylation, is the most common strategy for diversifying the N-substituent, enabling the introduction of a wide array of alternative groups. Several methods have been established for the N-debenzylation of nitrogen-containing compounds, which are applicable to the this compound scaffold.
One effective method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.netresearchgate.net This base-promoted process is rapid and efficient for a variety of N-benzylated heterocycles, including indoles, imidazoles, and carbazoles. researchgate.net The reaction is typically conducted at room temperature, although in some problematic cases, lowering the temperature to 0°C can be beneficial. researchgate.net
For substrates sensitive to hydrogenation, oxidative methods or those involving halogenating agents provide valuable alternatives. N-iodosuccinimide (NIS) has been shown to be effective for the debenzylation of benzylamino alcohols. ox.ac.uk This method is tunable: using approximately three equivalents of NIS under dry conditions can achieve selective mono-debenzylation, while using a larger excess in the presence of water can lead to complete di-debenzylation from a dibenzylamine (B1670424) starting material. ox.ac.uk
Table 1: Selected Methods for N-Substituent Elaboration via Debenzylation
| Method | Key Reagents | Conditions | Applicability & Notes | Citations |
|---|---|---|---|---|
| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Room temperature or 0°C | Rapid and efficient for various N-benzyl heterocycles. Complementary to acidic or hydrogenolysis methods. | researchgate.netresearchgate.net |
| Catalytic Hydrogenolysis | Pd(OH)₂/C, H₂ | 60°C, 1 atm | Standard method; addition of acetic acid can facilitate cleavage in difficult cases. | |
| Halogen-Mediated Oxidation | N-Iodosuccinimide (NIS) | Dry or wet CH₂Cl₂, r.t. | Tunable method for mono- or di-debenzylation, useful for substrates incompatible with hydrogenolysis. | ox.ac.uk |
Transformations at the C3 and C4 Positions of the Azetidinone Ring
The core azetidinone ring, activated by the C3-trifluoromethyl group, is amenable to a variety of transformations at both the C3 and C4 positions. These reactions allow for significant structural modification, including ring-opening and the synthesis of novel heterocyclic systems.
Research on 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which can be derived from their 3-benzyloxy precursors via hydrogenolysis, has demonstrated their utility as versatile building blocks. researchgate.net The hydroxyl group at C3 can be converted into a chloro substituent, yielding 3-chloro-4-(trifluoromethyl)azetidin-2-one intermediates. These chloro-derivatives are precursors for ring-contraction protocols that lead to the formation of trifluoromethyl-substituted aziridines. researchgate.net
However, the reactivity at the C3 position can also lead to unexpected pathways. Attempts to generate and trap a 2,3-dioxoazetidin-4-yl anion from a 3-oxo-4-trifluoromethyl-β-lactam resulted in a C3-C4 bond fission. researchgate.net This ring-opening reaction, which was investigated through both experimental and computational studies, yields 2-[(2,2-difluorovinyl)amino]-2-oxoacetate products, highlighting a unique reactivity pattern for these strained rings. researchgate.net
The synthesis of the azetidinone ring itself provides a direct route to installing substituents at the C3 and C4 positions. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a fundamental method for forming the β-lactam core. mdpi.comresearchgate.net By choosing appropriately substituted ketenes and imines, a wide variety of functionalities can be introduced at what will become the C3 and C4 positions of the final product. Similarly, the Kinugasa reaction, particularly between a C-phosphonylated nitrone and a terminal alkyne, has been used to synthesize 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, establishing substitution at both C3 and C4 in a stereocontrolled manner. nih.gov
Table 2: Key Transformations at the C3 and C4 Positions
| Position(s) | Transformation | Reagents/Reaction Type | Resulting Structure | Citations |
|---|---|---|---|---|
| C3 | Hydroxyl to Chloro | Chlorinating agents | 3-Chloro-4-(trifluoromethyl)azetidin-2-one | researchgate.net |
| C3/C4 | Ring Contraction | From 3-chloro intermediate | CF₃-substituted aziridine (B145994) | researchgate.net |
| C3/C4 | Ring-Opening Fission | Base, from 3-oxo-β-lactam | 2-[(2,2-Difluorovinyl)amino]-2-oxoacetate | researchgate.net |
| C3/C4 | Ring Formation | Staudinger Cycloaddition | Substituted azetidin-2-one | mdpi.comresearchgate.net |
| C3/C4 | Ring Formation | Kinugasa Reaction | 3-Aryl-4-phosphonyl-azetidin-2-one | nih.gov |
Mechanistic Investigations of Azetidinone Reactivity
Understanding the reaction mechanisms, transition states, and key intermediates is crucial for predicting and controlling the chemical behavior of trifluoromethyl azetidinones. Their reactivity is a function of ring strain, the electrophilicity of the carbonyl carbon, and the influence of the trifluoromethyl and N-benzyl groups.
Analysis of Transition States and Reaction Intermediates (e.g., Aziridinium (B1262131) Ions, Azonium Intermediates, Ketenes, Radical Pathways)
Ketenes and Zwitterionic Intermediates: The Staudinger cycloaddition, a primary route to β-lactams, involves the reaction of a ketene with an imine. mdpi.comresearchgate.net DFT calculations have shown that the reaction mechanism is typically a two-step process. The first step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. The second, often rate-determining step, is the conrotatory electrocyclic ring closure of this intermediate to form the four-membered azetidinone ring. mdpi.com The polarity of this zwitterionic intermediate is supported by kinetic data showing that the reaction proceeds faster in more polar solvents. mdpi.com
Aziridinium and Azonium Intermediates: While azetidinones are four-membered rings, their reactivity can be analogously understood by considering the well-documented chemistry of three-membered aziridinium ions. mdpi.com These highly strained, cationic intermediates are generated by the activation of an aziridine nitrogen and are susceptible to ring-opening by a wide range of nucleophiles. mdpi.comrsc.orgnih.gov Reactions of azetidinones, particularly under acidic conditions or upon activation of the nitrogen, may proceed through related four-membered azetidinium or azonium intermediates, which then undergo ring-opening or rearrangement. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl (B1604629) chloroformate is proposed to proceed through a strained 1-azoniabicyclo[1.1.0]butane intermediate, which subsequently undergoes nucleophilic ring-opening. nih.gov
Radical Pathways: While many reactions of azetidinones are polar, radical mechanisms are also possible. The reduction of a 3-chloro-2-(trifluoromethyl)azetidine, a derivative of the azetidinone core, using tributyltin hydride (n-Bu₃SnH) and AIBN as a radical initiator, proceeds through a configurationally labile benzylic radical intermediate at the C3 position. nih.gov This pathway demonstrates that radical chemistry can be a viable strategy for functionalizing the azetidine scaffold.
Transition States: The trifluoromethyl ketone (TFMK) moiety is a known and effective mimic of the tetrahedral transition state formed during the enzymatic hydrolysis of esters and amides. beilstein-journals.orgnih.gov This principle is directly relevant to the carbonyl group of this compound. The high electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack, forming a stable tetrahedral intermediate that resembles the transition state of the reaction. Furthermore, computational studies on related systems have shown that a benzylic trifluoromethyl group can significantly lower the activation energy barrier for elimination reactions, suggesting the CF₃ group on the azetidinone ring plays a crucial role in accelerating reactions at the C3 position. nih.gov
Kinetic and Thermodynamic Considerations
The feasibility and rate of reactions involving azetidinones are governed by kinetic and thermodynamic factors. The high ring strain of the β-lactam provides a significant thermodynamic driving force for ring-opening reactions.
Kinetic studies of the Staudinger cycloaddition have provided insight into the reaction mechanism. The observation that reactions are significantly faster in polar solvents like acetonitrile (B52724) (CD₃CN) compared to less polar ones like dichloromethane (B109758) (CD₂Cl₂) supports the formation of a polar, zwitterionic intermediate in a transition state that has a moderate increase in polarity relative to the reactants. mdpi.com
Computational chemistry offers a powerful tool for analyzing the energetics of these reactions. The unexpected C3-C4 bond fission observed in 3-oxo-4-trifluoromethyl-β-lactams was investigated in-depth using computational methods to shed light on the underlying mechanism, which would involve calculating the energies of intermediates and transition states. researchgate.net Similarly, the thermodynamic feasibility of reaction pathways can be evaluated by calculating the change in Gibbs free energy (ΔG). For example, computational analysis of a 1,6-elimination reaction from a related α-CF₃-benzyl system showed a reduced activation energy barrier, providing a quantitative explanation for an observed rate enhancement. nih.gov These approaches, which combine thermodynamic and kinetic parameters, are essential for understanding and optimizing reaction pathways involving complex scaffolds like trifluoromethyl azetidinones. nrel.govresearchgate.net
Application As Building Blocks in Complex Organic Synthesis
Precursors for the Synthesis of Fluorinated Amino Acids and Analogues
The hydrolysis of the amide bond within the β-lactam ring of 1-benzyl-3-(trifluoromethyl)azetidin-2-one provides a direct and efficient route to α-trifluoromethyl-β-amino acids. nih.govsioc-journal.cn These fluorinated amino acids are of significant interest in medicinal chemistry and drug design, as the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of peptides and other bioactive molecules. rsc.org
The ring-opening can be achieved under both acidic and basic conditions. For instance, refluxing the β-lactam in a solution of hydrogen chloride in methanol (B129727) leads to the corresponding β-arylamino acid ester. nih.gov This transformation is a key step in converting the cyclic precursor into a linear, more easily derivatizable amino acid analogue. The stability of the C-F bonds ensures that the trifluoromethyl group remains intact throughout the hydrolysis process.
A general approach involves the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes, which, after a reductive N-O bond cleavage, yields α-trifluoromethyl-β-lactams. acs.org These lactams are then hydrolyzed to furnish the desired β-amino acids.
Table 1: Synthesis of Fluorinated Amino Acid Derivatives from β-Lactam Precursors
| β-Lactam Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|
| N-aryl-α-(trifluoromethyl)-β-lactam | Anhydrous HCl in Methanol, Reflux | α-Trifluoromethyl-β-arylamino acid methyl ester | nih.gov |
| (αS,3S)-1-(α-p-methoxyphenyl)ethyl-3-(trifluoromethyl)azetidin-2-one | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | (S)-3-(Trifluoromethyl)azetidin-2-one (precursor to (S)-α-trifluoromethyl-β-alanine) | beilstein-journals.org |
| Fluorinated Isoxazolidines (precursor to CF3-β-lactams) | 1. H₂, Pd/C (forms β-lactam) 2. Hydrolysis | α-Trifluoromethyl-β-amino acid | acs.org |
Utility in the Preparation of Diaminopropanes and Aminopropanol (B1366323) Derivatives
The this compound ring system serves as an excellent precursor for trifluoromethyl-substituted 1,3-diaminopropanes and 1,3-aminopropanols. These compounds are important structural motifs in various biologically active molecules and are valuable chiral building blocks. The synthesis of these derivatives is typically achieved through the reductive cleavage of the β-lactam ring. researchgate.net
Reduction of the carbonyl group within the azetidin-2-one (B1220530) ring, followed by cleavage of the C-N bond, or a more direct reductive ring-opening can be employed. For example, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can simultaneously reduce the amide carbonyl and cleave the ring to afford the corresponding N-benzyl-2-(trifluoromethyl)propane-1,3-diamine. Alternatively, a two-step process involving reduction of the carbonyl to a hydroxyl group followed by further functionalization and ring opening can provide access to aminopropanol derivatives. nih.gov This approach highlights the utility of the β-lactam as a masked 1,3-amino alcohol or diamine. researchgate.net
Table 2: Synthesis of Aminopropanol and Diaminopropane Derivatives
| Starting Material | Key Transformation | Product Class | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)azetidin-2-one | Reductive Ring-Opening | Trifluoromethyl-substituted diaminopropanes | researchgate.net |
| α-Trifluoromethyl-β-lactam | Catalytic Reduction / LiAlH₄ | 2-Trifluoromethyl-3-aminopropanols | nih.gov |
| 4-(Trifluoromethyl)azetidin-2-one | Reduction and Derivatization | Trifluoromethyl-substituted aminopropanol derivatives | researchgate.net |
Construction of Advanced Nitrogen-Containing Heterocyclic Systems (e.g., Oxazinanes, Oxazinan-2-ones)
The synthetic potential of 4-(trifluoromethyl)-β-lactams, such as the N-benzyl protected variant, extends to the construction of more complex, six-membered nitrogen-containing heterocycles. researchgate.net Specifically, they are used as building blocks for the synthesis of trifluoromethyl-substituted 1,3-oxazinanes and tetrahydro-1,3-oxazin-2-ones. researchgate.net
This transformation leverages the β-lactam as a precursor to a γ-amino alcohol. The ring-opening of the lactam reveals an amine and a carboxylic acid derivative at a 1,3-relationship. The carboxylic acid function can be reduced to a primary alcohol. The resulting trifluoromethyl-substituted 3-amino-1-propanol intermediate can then undergo intramolecular cyclization with an appropriate carbonyl equivalent (such as phosgene (B1210022) or a chloroformate) or an aldehyde to form the desired six-membered ring. This strategy provides a reliable entry into these advanced heterocyclic systems, which are themselves valuable scaffolds in medicinal chemistry. researchgate.net
Role in the Synthesis of Peptide and Peptidomimetic Scaffolds
β-Lactams are well-established as key intermediates in the synthesis of peptides and peptidomimetics. capes.gov.brnih.gov The this compound molecule is particularly useful in this context, allowing for the introduction of a β,β-disubstituted, fluorinated amino acid residue into a peptide backbone. capes.gov.br The trifluoromethyl group can induce specific conformational constraints and improve the metabolic stability of the resulting peptide. lookchem.com
The synthetic strategy involves using the β-lactam as an acylating agent. In the presence of a suitable promoter, the azetidinone can couple with an amino acid ester or a peptide segment via nucleophilic attack on the lactam carbonyl. This ring-opening coupling reaction forms a new peptide bond, extending the peptide chain while incorporating the α-trifluoromethyl-β-amino acid moiety. The N-benzyl group can be removed subsequently via hydrogenolysis to reveal the free amine, which can then participate in further peptide couplings. beilstein-journals.org This methodology provides an epimerization-free route to short peptide segments containing these unique fluorinated residues. capes.gov.br
Chiral Auxiliaries and Templates for Facilitating Asymmetric Transformations
Achieving stereocontrol is a central challenge in the synthesis of bioactive molecules. In the context of α-(trifluoromethyl)-β-lactams, asymmetric synthesis can be achieved by employing chiral auxiliaries. beilstein-journals.org One successful strategy involves the conjugate addition of an enantiomerically pure amine, such as (S)-α-(p-methoxyphenyl)ethylamine, to α-(trifluoromethyl)acrylic acid. The resulting adduct undergoes cyclization to yield a mixture of two diastereomeric N-substituted β-lactams. These diastereomers can be separated by chromatography. Subsequent oxidative removal of the chiral auxiliary affords the desired enantiomerically pure α-(trifluoromethyl)-β-lactam. beilstein-journals.org
Table 3: Asymmetric Synthesis of α-(Trifluoromethyl)-β-lactam
| Reactants | Chiral Auxiliary | Key Steps | Final Product | Reference |
|---|---|---|---|---|
| α-(Trifluoromethyl)acrylic acid | (S)-α-(p-methoxyphenyl)ethylamine | 1. Aza-Michael Addition 2. Cyclization 3. Diastereomer Separation 4. N-Debenzylation (CAN) | Enantiomerically pure (S)-α-(trifluoromethyl)-β-lactam | beilstein-journals.org |
Strategies for Post-Synthetic Diversification of Azetidinone Architectures
Post-synthetic modification (PSM) is a powerful strategy for generating chemical diversity from a common intermediate. rsc.org The this compound scaffold is amenable to various diversification strategies, allowing for the creation of a library of analogues from a single core structure. researchgate.netnih.gov
Key strategies for diversification include:
N-Debenzylation and Re-functionalization: The N-benzyl group can be removed via catalytic hydrogenolysis. The resulting secondary amine on the lactam ring can then be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates) to install new substituents at the N1 position.
Functionalization at C4: The C4 position, adjacent to the carbonyl group, can be functionalized. Enolate formation followed by reaction with electrophiles allows for the introduction of various substituents, although this can be challenging due to the presence of the C3 substituent.
Ring Expansion/Contraction: Under specific conditions, the four-membered ring can be induced to undergo ring expansion to form larger heterocycles or be fragmented into non-cyclic structures. nih.gov
Modification of the Benzyl (B1604629) Group: The aromatic ring of the N-benzyl substituent can itself be modified through electrophilic aromatic substitution, provided the reaction conditions are compatible with the β-lactam ring.
These late-stage modifications enable the rapid exploration of the chemical space around the core azetidinone architecture, facilitating structure-activity relationship (SAR) studies in drug discovery programs. researchgate.netacs.org
Advanced Analytical and Spectroscopic Characterization Techniques
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
In the study of azetidinone compounds, single-crystal X-ray diffraction is crucial for assigning the relative and absolute stereochemistry of chiral centers. For instance, in a study of a related trifluoromethylated azetidine (B1206935), specifically (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol, X-ray diffraction analysis was instrumental in establishing a trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov This determination is based on the precise measurement of the atomic coordinates, which allows for the calculation of torsional angles and the visualization of the spatial orientation of substituents on the azetidine ring.
While a specific crystal structure for 1-Benzyl-3-(trifluoromethyl)azetidin-2-one is not publicly available, the principles of stereochemical assignment would be directly applicable. A successful crystallographic analysis would provide the following key data points:
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |
| Bond Lengths and Angles | Confirmation of the azetidin-2-one (B1220530) ring structure and substituent connectivity. |
| Torsional Angles | Determination of the relative stereochemistry (cis/trans) of the substituents at C3 and C4. |
| Flack Parameter | Assignment of the absolute configuration at the chiral centers (for non-centrosymmetric space groups). |
The data obtained from such an analysis would be pivotal in confirming the stereochemical outcome of synthetic routes leading to this compound.
High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Complex Structure Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive picture of its structure and connectivity.
¹H NMR spectroscopy would provide initial information about the number and environment of protons in the molecule, including the characteristic signals for the benzyl (B1604629) group and the protons on the azetidinone ring. The coupling constants between these protons would offer initial clues about their spatial relationships.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) in the β-lactam ring is a particularly diagnostic signal. nih.gov
For more complex structural elucidation and to confirm assignments, two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would definitively connect the protons on the azetidinone ring and within the benzyl group. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). This is essential for unambiguously assigning the carbon signals based on their attached protons. ugm.ac.idresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, connecting the benzyl group to the nitrogen of the azetidinone ring and the trifluoromethyl group to the C3 position. ugm.ac.idresearchgate.net
¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR a highly sensitive and informative technique. The chemical shift of the CF₃ group is sensitive to its electronic environment, and its coupling to adjacent protons (¹H-¹⁹F coupling) provides further structural confirmation. nih.gov
The application of these high-resolution NMR techniques is not only for final product characterization but can also be adapted for in situ reaction monitoring to elucidate reaction mechanisms. beilstein-journals.org By observing the appearance and disappearance of signals corresponding to starting materials, intermediates, and products over time, a detailed kinetic and mechanistic understanding of the formation of this compound can be achieved.
Representative NMR Data for Related Azetidinone Structures:
| Nucleus | Chemical Shift Range (ppm) | Remarks |
| ¹H | 7.20 - 7.40 | Aromatic protons of the benzyl group. |
| ¹H | 4.50 - 5.00 | Benzylic CH₂ protons. |
| ¹H | 3.00 - 4.50 | Azetidinone ring protons. |
| ¹³C | 160 - 175 | Carbonyl (C=O) carbon of the β-lactam. |
| ¹³C | 120 - 140 | Aromatic carbons of the benzyl group. |
| ¹³C | 115 - 130 (quartet) | Trifluoromethyl (CF₃) carbon (split by fluorine). |
| ¹³C | 40 - 70 | Azetidinone ring carbons and benzylic carbon. |
Note: The exact chemical shifts for this compound would need to be determined experimentally.
Mass Spectrometry for Reaction Monitoring and Structural Confirmation of Intermediates
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
For this compound, electrospray ionization (ESI) or other soft ionization techniques coupled with a high-resolution mass analyzer (such as time-of-flight or Orbitrap) would be used to confirm its molecular formula by providing a highly accurate mass measurement. nih.gov
The structural confirmation of the azetidin-2-one core is also readily achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For β-lactam compounds, a common and diagnostic fragmentation pathway is the cleavage of the four-membered ring. researchgate.netnih.gov
Characteristic Fragmentation of the Azetidin-2-one Ring:
| Parent Ion | Key Fragment Ions | Structural Information Gained |
| [M+H]⁺ | Cleavage across the C2-C3 and N1-C4 bonds | Confirms the presence of the β-lactam ring. |
| [M+H]⁺ | Loss of the benzyl group | Confirms the N-benzyl substitution. |
| [M+H]⁺ | Loss of the trifluoromethyl group | Confirms the C3-trifluoromethyl substitution. |
Furthermore, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, one can track the consumption of starting materials and the formation of products and any key intermediates. nih.gov This allows for the optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) and can provide evidence for the presence of transient or unstable intermediates that might not be observable by other techniques. This is particularly relevant in complex multi-step syntheses where understanding the reaction progress is crucial for achieving high yields and purity.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT Studies of Reaction Pathways)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving complex molecules. For 1-benzyl-3-(trifluoromethyl)azetidin-2-one, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G(d,p), are instrumental in understanding its reactivity. aun.edu.egepstem.net These calculations can map out the potential energy surfaces of various reaction pathways, identifying transition states and intermediates, thereby providing a quantitative measure of activation energies.
One area of focus is the 1,3-dipolar cycloaddition reactions, a common reactivity pattern for azides which are precursors to triazole systems. mdpi.com While not a direct reaction of the azetidinone itself, understanding the formation of related heterocyclic systems through computational means provides a framework for predicting its behavior. mdpi.com DFT studies can help rationalize the regioselectivity and stereoselectivity observed in such reactions. mdpi.com
Furthermore, DFT is employed to analyze the vibrational and electronic spectra of related benzyl (B1604629) and trifluoromethyl-containing compounds. nih.govresearchgate.net Theoretical calculations of infrared (IR) spectra can be correlated with experimental data to confirm the molecular structure. epstem.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. A small HOMO-LUMO gap typically indicates high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov
Table 1: Illustrative DFT-Calculated Parameters for a Related Azetidinone Structure
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity and electronic transitions. nih.gov |
| Dipole Moment | 3.2 D | Reflects the polarity of the molecule. |
| Activation Energy (Ring Opening) | 25 kcal/mol | Predicts the thermal stability of the β-lactam ring. |
Molecular Modeling for Predicting Reactivity and Stereoselectivity
Molecular modeling techniques are essential for predicting how this compound will interact with other reagents and for forecasting the stereochemical outcomes of its reactions. The presence of a chiral center at the C3 position makes stereoselectivity a critical aspect of its chemistry.
Computational models can be used to investigate the conformational preferences of the molecule. The orientation of the benzyl and trifluoromethyl groups relative to the azetidinone ring can significantly influence the accessibility of the electrophilic carbonyl carbon and the acidic α-proton. By calculating the relative energies of different conformers, researchers can identify the most stable, and likely most abundant, conformation in a reaction mixture. nih.gov
In the context of predicting reactivity, molecular electrostatic potential (MEP) maps are particularly insightful. nih.govresearchgate.net These maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms. nih.gov This information is invaluable for predicting the sites of nucleophilic and electrophilic attack.
For reactions involving this azetidinone, such as nucleophilic acyl substitution at the carbonyl group or enolate formation at the α-carbon, molecular modeling can be used to simulate the approach of a reactant. By analyzing the steric and electronic interactions in the transition state, it is possible to predict which diastereomeric product will be favored.
Computational Analysis of Ring Strain Effects on Chemical Behavior
The four-membered azetidinone ring is inherently strained due to the deviation of its bond angles from the ideal sp3 and sp2 geometries. This ring strain is a dominant factor in the chemical behavior of β-lactams. Computational chemistry provides methods to quantify this strain energy and to understand its consequences on reactivity.
The strain energy of the azetidinone ring can be estimated using computational methods by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound. mdpi.com This strain energy contributes to the high reactivity of the β-lactam ring, particularly its susceptibility to nucleophilic attack and ring-opening reactions. nih.gov
Computational studies can explore how the trifluoromethyl group at the C3 position modulates the ring strain. The strong electron-withdrawing nature of the CF3 group can affect the bond lengths and angles within the ring, potentially altering the strain energy compared to an unsubstituted azetidinone. DFT calculations can precisely model these geometric parameters and quantify the energetic consequences.
Furthermore, computational analysis can shed light on the mechanism of strain-release reactions. For instance, the palladium-catalyzed hydrogenolysis of related 2-(trifluoromethyl)azetidines proceeds via a strain-release mechanism. nih.gov Theoretical modeling of this process for this compound could elucidate the reaction pathway, the role of the catalyst, and the factors governing the stereochemical outcome.
Challenges and Future Research Directions in Trifluoromethyl Azetidinone Chemistry
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
A primary challenge in trifluoromethyl azetidinone synthesis is the development of environmentally benign and efficient reactions. The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key driver in this area.
Traditional methods for synthesizing β-lactams, such as the Staudinger ketene-imine cycloaddition, often suffer from poor atom economy. wikipedia.org In this reaction, a ketene (B1206846) reacts with an imine to form the azetidinone ring. organic-chemistry.org When the ketene is generated in situ from an acyl chloride and a tertiary amine, a stoichiometric amount of amine hydrochloride salt is produced as waste. mdpi.com Similarly, the Staudinger reaction, when referring to the reduction of azides with phosphines, generates a phosphine (B1218219) oxide byproduct, which is a major drawback. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
Future research is focused on catalytic routes that maximize the incorporation of starting materials. A promising direction is the use of transition-metal-catalyzed carbonylation reactions. For instance, a palladium-catalyzed cycloaminocarbonylation has been developed to synthesize α-(trifluoromethyl)-β-lactams from fluorinated olefins, anilines, and carbon monoxide (CO). rsc.orgrsc.orgnih.gov This method demonstrates higher atom economy by assembling the core structure from readily available components with minimal byproduct formation. nih.gov The main limitations of current methods often include the need for multi-step syntheses and the limited applicability for large-scale production. nih.gov The development of more robust, versatile, and cost-effective synthetic procedures is crucial for advancing β-lactam based research. nih.gov
Table 1: Comparison of Atom Economy in Different Synthetic Routes to Azetidinones
| Synthetic Method | Reactants | Desired Product | Major Byproducts | Atom Economy |
| Staudinger Cycloaddition | R¹-CH=N-R², R³R⁴C=C=O | β-Lactam | None (in ideal cycloaddition) | High (approaches 100%) |
| Ketene from Acyl Chloride | R¹-CH=N-R², R³CH₂COCl, Et₃N | β-Lactam | Triethylamine (B128534) hydrochloride | Low |
| Pd-catalyzed Carbonylation | Fluorinated olefin, Aniline, CO | Trifluoromethyl-β-lactam | None (in ideal catalytic cycle) | High |
Expanding the Scope of Reactivity for Underexplored Transformations
The 1-benzyl-3-(trifluoromethyl)azetidin-2-one core is a versatile synthetic intermediate, often referred to as a "β-lactam synthon". nih.gov The inherent ring strain of the four-membered lactam allows for selective bond cleavage, providing access to a diverse array of acyclic and cyclic molecules containing the valuable trifluoromethyl group. nih.goviaea.org However, the full synthetic potential of this scaffold remains underexplored.
Future research aims to expand the known transformations of the trifluoromethyl azetidinone ring. Key areas of interest include:
Ring-Opening Reactions: The selective cleavage of bonds within the azetidinone ring can yield valuable trifluoromethyl-substituted β-amino acids, esters, and amides, which are important precursors for peptides and other bioactive molecules. nih.gov
Ring-Transformation Reactions: Utilizing the azetidinone as a precursor, chemists can synthesize other heterocyclic systems, such as trifluoromethyl-substituted oxazinanes, dioxanones, and aziridines.
Functionalization at C3 and C4: While the trifluoromethyl group at C3 is defining, developing methods to introduce further diversity at the C3 and C4 positions is a significant goal. This could involve reactions of enolates or other reactive intermediates.
Strain-Release Reactions: Research into related strained systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, has shown that they can undergo polar strain-release reactions with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) to produce substituted 2-(trifluoromethyl)azetidines. nih.gov Exploring analogous reactivity with trifluoromethyl azetidinones could unlock novel synthetic pathways. These reactions provide access to building blocks of potential interest in medicinal chemistry. nih.gov
Table 2: Examples of Transformations of the Azetidinone Core
| Reaction Type | Reagents | Resulting Compound Class | Reference |
| Ring Opening (Hydrolysis) | H₂O / Acid or Base | β-Amino Acid | nih.gov |
| Ring Opening (Aminolysis) | Amine | β-Amino Amide | nih.gov |
| Ring Opening (Alcoholysis) | Alcohol / Acid or Base | β-Amino Ester | nih.gov |
| Strain-Release Ring-Opening | Benzyl Chloroformate | 3-Chloroazetidine | nih.gov |
Rational Design of Highly Selective Catalytic Systems for Enantioselective Processes
For pharmaceutical applications, controlling the three-dimensional structure (stereochemistry) of a molecule is paramount, as different enantiomers can have vastly different biological activities. The synthesis of single-enantiomer α-(trifluoromethyl)-β-lactams is a significant challenge. beilstein-journals.org Asymmetric synthesis, which selectively produces one enantiomer over the other, is a key area of ongoing research. nih.gov
The development of highly selective chiral catalysts is essential to address this challenge. Future research is focused on the rational design of catalytic systems for various reaction types:
Catalytic Asymmetric Staudinger Reaction: While the classical Staudinger reaction is not inherently enantioselective, catalytic variants using chiral N-heterocyclic carbenes (NHCs), or chiral amine catalysts like Cinchona alkaloids, can induce high levels of enantioselectivity in the [2+2] cycloaddition of ketenes and imines. organic-chemistry.org
Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on palladium or rhodium with chiral ligands, are being developed for reactions like cycloaminocarbonylations and C-H amidations to produce enantioenriched β-lactams. rsc.orgnih.govnih.gov
Organocatalysis for Michael Additions: Bifunctional organocatalysts, such as those derived from quinine, have been successfully used in the enantioselective Michael reaction of substrates like α-(trifluoromethylsulfonyl) aryl acetic acid esters to create products with a quaternary stereocenter. unimi.it A similar strategy could be applied to the synthesis of 3,3-disubstituted azetidinones.
The goal is to develop robust catalysts that provide high yields and high enantiomeric excess (ee) for a broad range of substrates, moving beyond diastereoselective approaches that rely on chiral auxiliaries. beilstein-journals.orgnih.gov
Table 3: Catalytic Systems for Enantioselective Synthesis of Fluorinated Compounds
| Catalyst Type | Reaction | Key Feature | Reported Selectivity | Reference |
| Chiral N-Heterocyclic Carbene | Staudinger Reaction | Enantioselective [2+2] cycloaddition | High ee | organic-chemistry.org |
| Palladium / Chiral Ligand (e.g., PyOX) | Arylation of N,O-acetals | Forms C-C bond enantioselectively | Good to excellent ee | nih.gov |
| Quinine-derived Squaramide | Vinylogous Aldol (B89426) Reaction | Diastereo- and enantioselective C-C bond formation | Excellent dr, good to high ee | researchgate.net |
| Takemoto's Catalyst (Thiourea) | Michael Addition | Creates quaternary stereocenter | High ee | unimi.it |
Integration of Azetidinone Synthesis into Flow Chemistry and Automated Platforms
Translating laboratory-scale synthesis into efficient, scalable, and safe industrial processes is a major hurdle. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges. nih.gov
Flow Chemistry: Instead of running reactions in large, single batches, flow chemistry involves continuously passing reagents through a reactor (often a small tube or microreactor). This approach offers several advantages for azetidinone synthesis:
Enhanced Safety: Many reactions, such as those used in Staudinger synthesis, can be highly exothermic. Microreactors provide superior heat dissipation, reducing the risk of runaway reactions.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.
Scalability: Increasing production volume is a matter of running the flow system for a longer duration, rather than using larger and potentially more hazardous reactors.
Automated Synthesis Platforms: These systems, sometimes called "chemputers," integrate robotics, software, and analytical tools to perform multi-step chemical syntheses with minimal human intervention. nih.govsigmaaldrich.comresearchgate.net The integration of azetidinone synthesis into these platforms can:
Accelerate Discovery: By rapidly synthesizing libraries of this compound derivatives with various substitutions, researchers can quickly explore structure-activity relationships for new drug candidates.
Improve Reproducibility: Automation eliminates the variability associated with manual synthesis, ensuring that reactions are performed under identical conditions every time. researchgate.net
Enable Data-Driven Optimization: Automated platforms can be coupled with machine learning algorithms to intelligently explore reaction conditions and rapidly identify optimal synthetic routes.
The future of trifluoromethyl azetidinone chemistry will likely involve a synergy of these technologies, where novel, sustainable reactions are first developed and then optimized and scaled using automated flow chemistry systems.
Table 4: Comparison of Batch vs. Flow Synthesis for Azetidinone Production
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" |
| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, inherently safer |
| Reaction Control | Less precise control over mixing & temp. | Precise control over parameters |
| Process Optimization | Slow, one experiment at a time | Rapid, high-throughput screening possible |
| Footprint | Large reactors for large scale | Small, compact systems |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-3-(trifluoromethyl)azetidin-2-one in academic research?
- Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions between ketenes and imines. Computational studies suggest a stepwise mechanism: (i) nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, followed by (ii) ring closure to form the azetidin-2-one core . Alternative routes involve substitution reactions, such as benzylation of pre-functionalized azetidin-2-one derivatives under basic conditions (e.g., using NaH in THF) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR for characteristic signals (e.g., trifluoromethyl group at ~110-120 ppm in NMR).
- IR : Identify carbonyl stretching frequencies (~1750 cm for the β-lactam ring).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the expected structure .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Prioritize respiratory protection (N95 masks) and gloveboxes for volatile intermediates. The trifluoromethyl group may release HF under hydrolysis; use calcium gluconate gel for accidental exposure. Store at ambient temperatures in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of azetidin-2-one derivatives?
- Methodological Answer : Stereoselectivity in [2+2] cycloadditions depends on imine geometry and ketene substituents. Computational modeling (DFT) can predict transition states to optimize diastereomeric ratios. For example, bulky substituents on the imine nitrogen favor cis-selectivity in the azetidin-2-one ring . Experimental validation via chiral HPLC or X-ray crystallography is recommended .
Q. What computational tools are effective for optimizing reaction conditions in β-lactam synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and identify rate-limiting steps. Solvent effects are simulated using PCM models. For instance, polar aprotic solvents like DMF stabilize zwitterionic intermediates in ketene-imine cycloadditions, improving yields .
Q. How should researchers resolve contradictions in reported synthetic yields for similar azetidin-2-one derivatives?
- Methodological Answer : Conduct a systematic analysis of variables:
- Reagent Purity : Trace moisture in imines can deactivate ketenes, reducing yields.
- Temperature : Elevated temperatures may favor side reactions (e.g., polymerization of ketenes).
- Catalysts : Lewis acids like Mg(OTf) can enhance cycloaddition efficiency.
Cross-reference experimental protocols with computational data to identify optimal conditions .
Data Analysis and Mechanistic Insights
Q. What analytical strategies differentiate between competing reaction mechanisms (concerted vs. stepwise) in β-lactam formation?
- Methodological Answer : Kinetic isotope effects (KIEs) and trapping experiments are critical. A stepwise mechanism (supported by computational studies) will show significant KIEs at the ketene carbon, while a concerted pathway would exhibit uniform KIEs. Trapping intermediates with silylating agents (e.g., TMSCL) provides direct evidence of zwitterionic species .
Q. How can researchers mitigate hazards associated with trifluoromethyl groups during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
